molecular formula C25H29N3O2S2 B2928968 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one CAS No. 670273-26-4

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one

Cat. No. B2928968
CAS RN: 670273-26-4
M. Wt: 467.65
InChI Key: KCXNOJQMDBPKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C25H29N3O2S2 and its molecular weight is 467.65. The purity is usually 95%.
BenchChem offers high-quality 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

One study focused on the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones. This process involved several chemical reactions starting from specific precursors to create novel pentaheterocyclic compounds. Some of these compounds exhibited potent antitumor activity against liver and breast cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Edrees & Farghaly, 2017).

Novel Transformations for Thienopyrimidine Synthesis

Another research explored transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes for thienopyrimidine synthesis. This study highlighted the chemical versatility of thienopyrimidines and their derivatives, demonstrating their potential for further chemical modifications and applications in synthesizing new heterocyclic compounds (Pokhodylo et al., 2010).

Bioactive Derivative Synthesis

Research on the synthesis of new bioactive 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives revealed compounds with significant anti-inflammatory, CNS depressant, and antimicrobial activities. This indicates the therapeutic potential of such compounds in treating various conditions and diseases (Ashalatha et al., 2007).

Bacteriostatic Activities

A study on the synthesis of 3-Phenyl-thienopyrimidin-4-ones showed that these compounds possess better bacteriostatic activities against fungi compared to bacteria, suggesting their use in antifungal treatments (Quan, 2010).

Synthesis Techniques and Biological Activities

Further research into the synthesis of compounds in the pyrimidine series has led to the development of new biologically active compounds, demonstrating the ongoing interest in exploring the chemical space around pyrimidine derivatives for pharmaceutical applications (Aniskova et al., 2017).

properties

IUPAC Name

5-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2S2/c29-21(27-15-9-1-2-10-16-27)17-31-25-26-23-22(19-13-7-4-8-14-20(19)32-23)24(30)28(25)18-11-5-3-6-12-18/h3,5-6,11-12H,1-2,4,7-10,13-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXNOJQMDBPKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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